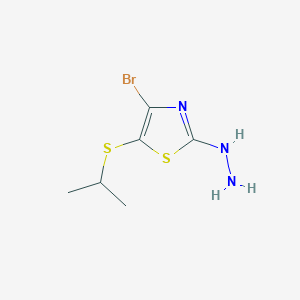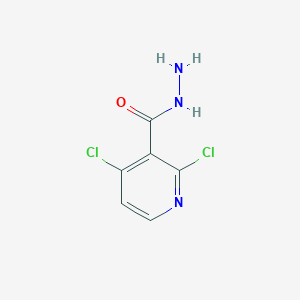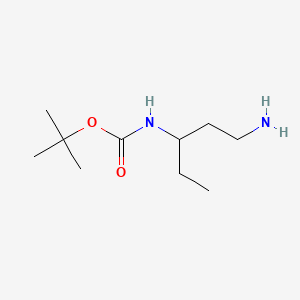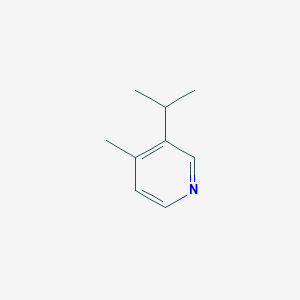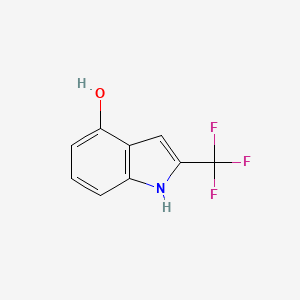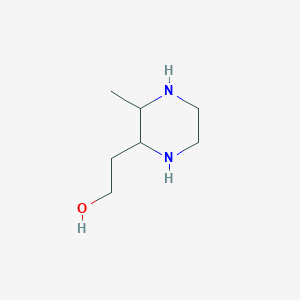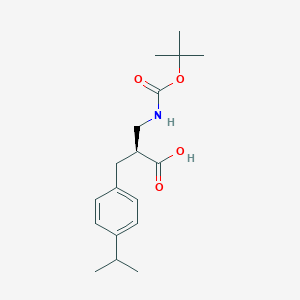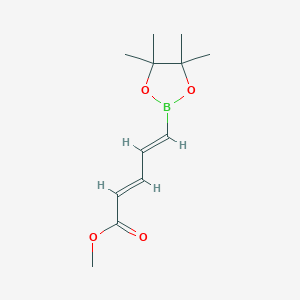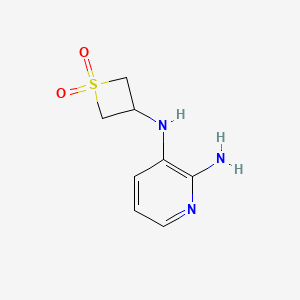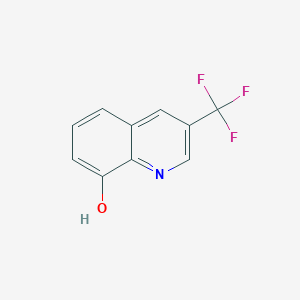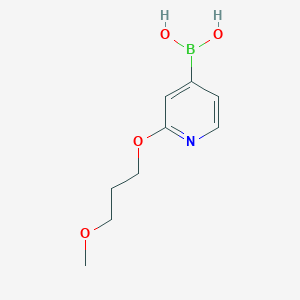
(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a 3-methoxypropoxy side chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine derivative can undergo a metal-halogen exchange reaction with an organolithium or Grignard reagent, followed by treatment with a boron source such as triisopropyl borate or boron tribromide to introduce the boronic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The methoxypropoxy side chain can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Substitution: Nucleophiles such as amines or thiols can react with the methoxypropoxy side chain under mild conditions.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
科学研究应用
Chemistry: (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules. They can interact with diols and other functional groups in biomolecules, making them useful in drug discovery and diagnostic applications .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of complex organic compounds .
作用机制
The mechanism of action of (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
- (2-(3-Methoxypropoxy)pyridin-3-yl)boronic acid
- (2-(3-Methoxypropoxy)pyridin-5-yl)boronic acid
- (2-(3-Methoxypropoxy)pyridin-6-yl)boronic acid
Uniqueness: (2-(3-Methoxypropoxy)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxypropoxy side chain also provides additional functionalization possibilities, making it a versatile building block in organic synthesis .
属性
分子式 |
C9H14BNO4 |
|---|---|
分子量 |
211.03 g/mol |
IUPAC 名称 |
[2-(3-methoxypropoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4/c1-14-5-2-6-15-9-7-8(10(12)13)3-4-11-9/h3-4,7,12-13H,2,5-6H2,1H3 |
InChI 键 |
JWOKAQQYZGGSPL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)OCCCOC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


